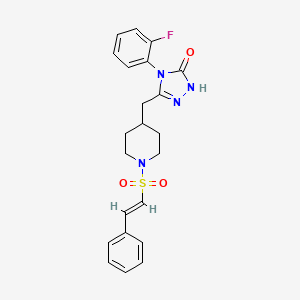

(E)-4-(2-fluorophenyl)-3-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(2-fluorophenyl)-3-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O3S/c23-19-8-4-5-9-20(19)27-21(24-25-22(27)28)16-18-10-13-26(14-11-18)31(29,30)15-12-17-6-2-1-3-7-17/h1-9,12,15,18H,10-11,13-14,16H2,(H,25,28)/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIHYGSUTBWCTK-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)S(=O)(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)S(=O)(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(2-fluorophenyl)-3-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

Key Features:

- Triazole Ring : The presence of the triazole ring is crucial for its biological activity.

- Fluorophenyl Group : The 2-fluorophenyl substituent enhances lipophilicity and potential interactions with biological targets.

- Piperidine Moiety : The piperidine component may contribute to the binding affinity and selectivity towards specific enzymes or receptors.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study on similar compounds demonstrated that triazole derivatives can inhibit various pathogens, suggesting that this compound may also possess similar activity against bacteria and fungi .

Enzyme Inhibition

The compound's design suggests potential inhibition of key enzymes involved in metabolic pathways. For instance, derivatives with triazole rings have been shown to effectively inhibit α-glucosidase, which plays a role in carbohydrate metabolism. Molecular docking studies indicate that the fluorophenyl group enhances binding affinity within the active site of enzymes .

Tyrosinase Inhibition

Tyrosinase inhibition is another area where triazole derivatives have shown promise. The compound's structure suggests it could interact favorably with tyrosinase, an enzyme critical in melanin biosynthesis. In vitro studies have reported that related compounds exhibit IC50 values significantly lower than standard inhibitors like kojic acid .

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

- Antimicrobial Studies : A study assessed a range of triazole compounds against various bacterial strains. Results indicated that compounds with similar structural features to this compound demonstrated effective antimicrobial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Inhibition of Tyrosinase : Research on related triazole compounds highlighted their ability to inhibit tyrosinase effectively. For example, a derivative exhibited an IC50 value of 0.098 µM compared to 16.832 µM for kojic acid, showcasing the potential efficacy of structurally similar compounds .

- Docking Studies : Computational studies have provided insights into how the compound might interact with biological targets at a molecular level. Docking simulations suggest favorable binding conformations between the triazole ring and enzyme active sites, supporting experimental findings on enzyme inhibition .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity:

| Functional Group | Effect on Activity |

|---|---|

| Triazole Ring | Essential for enzyme binding |

| Fluorophenyl Group | Increases lipophilicity |

| Piperidine Moiety | Enhances receptor interaction |

| Styrylsulfonyl Group | Potentially increases selectivity |

This table illustrates how modifications to the core structure can influence overall biological efficacy.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives, including those similar to (E)-4-(2-fluorophenyl)-3-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one. A notable study synthesized a series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides that exhibited significant antifungal activity against various strains of Candida, outperforming traditional antifungal agents like fluconazole with minimum inhibitory concentrations (MICs) ≤ 25 µg/mL . This suggests that similar triazole compounds could be effective in treating fungal infections.

Anticancer Potential

The compound's structural features position it as a candidate for anticancer drug development. Research into molecular hybrids containing triazole rings has indicated promising anticancer activities. For instance, derivatives designed with triazole and sulfonamide fragments have shown efficacy against cancer cell lines . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.

CNS Disorders

The pharmacological properties of this compound may extend to the treatment of central nervous system (CNS) disorders. Compounds with similar piperidine and triazole structures have been investigated for their neuroprotective effects and potential in treating conditions such as Alzheimer's disease and mild cognitive impairment . These compounds may modulate neurotransmitter systems or provide neuroprotection against oxidative stress.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological activities. Understanding the structure–activity relationship is crucial for optimizing its pharmacological properties. Studies on related compounds have demonstrated that modifications in the sulfonamide or triazole moieties can significantly influence their biological efficacy .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of compounds structurally related to this compound:

Comparison with Similar Compounds

Compound A: (4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

- Structural similarities : Both compounds share a fluorinated aromatic ring and a triazolone core.

- Key differences: Compound A contains a pyrazol-3-one ring instead of a triazolone. The substituent at position 4 is an aminophenyl-triazole group, lacking the piperidine-styrylsulfonyl motif.

Compound B: 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

- Structural similarities : Both feature a triazolone core and fluorinated aromatic substituents.

- Key differences :

- Compound B has a bromophenyl-pyridinyl-triazole system and a thioacetamide side chain.

- The target compound’s styrylsulfonyl-piperidine group is absent.

- Functional implications : The thioacetamide in Compound B may enhance metal chelation, whereas the styrylsulfonyl group in the target compound favors hydrophobic interactions .

Piperidine-Containing Triazolone Derivatives

Compound C: 3-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

- Structural similarities : Both compounds integrate a piperidine ring sulfonylated at the nitrogen and a fluorinated aromatic system.

- Key differences :

- Compound C substitutes the styrylsulfonyl group with a 3-chloro-4-fluorophenylsulfonyl moiety.

- The cyclopropyl and methoxyethyl groups in Compound C alter its steric profile compared to the target compound’s methyl-piperidinylmethyl group.

- Functional implications : The chloro-fluorophenyl group in Compound C may enhance halogen bonding but reduce π-π stacking compared to the styryl group .

Sulfonyl-Linked Triazolones

Compound D: 4-[(E)-{[3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazono}methyl]-2-methoxyphenol

- Structural similarities : Both compounds employ sulfonyl/sulfanyl linkages.

- Key differences: Compound D uses a hydrazone bridge instead of a styrylsulfonyl-piperidine system. The phenol and ethoxyphenyl groups in Compound D confer polar characteristics absent in the target compound.

Research Findings and Methodological Considerations

- Structural elucidation : X-ray crystallography (e.g., SHELX , ORTEP-3 ) and NMR spectroscopy (as in ) are critical for confirming the stereochemistry of the styrylsulfonyl group and piperidine conformation.

- Toxicity profiles : Compounds with sulfonyl groups, like the target molecule, may require evaluation using databases such as the Toxics Release Inventory (TRI) to assess environmental persistence .

Preparation Methods

Cyclocondensation of Hydrazides and Carbonyl Compounds

The triazolone ring is synthesized via a two-step process:

- Formation of 4-amino-3-(2-fluorobenzyl)-4,5-dihydro-1H-1,2,4-triazol-5-one :

- Functionalization at Position 3 :

Stereochemical Control and Analytical Validation

Confirming (E)-Configuration

Comparative Data for Key Intermediates

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Enzymatic Sulfonylation

- Catalyst : Lipase B from Candida antarctica (CAL-B).

- Conditions : TBME solvent, 40°C, 24 h.

- Result : Lower yield (42%) but improved stereoselectivity (E:Z > 95:5).

Challenges and Troubleshooting

- Sulfonyl Chloride Hydrolysis : Use anhydrous solvents and molecular sieves to prevent degradation.

- Triazolone Ring Opening : Avoid strongly acidic conditions during workup.

- Byproduct Formation : Monitor reaction progress via TLC (eluent: EtOAc/hexane 1:1).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.